molecular formula C9H13NO2 B3006079 3-(4-Aminophenoxy)propan-1-ol CAS No. 99190-16-6

3-(4-Aminophenoxy)propan-1-ol

Cat. No. B3006079
CAS RN: 99190-16-6
M. Wt: 167.208
InChI Key: OHLRTNAZWWQJJT-UHFFFAOYSA-N
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Description

Synthesis and Biological Evaluation of 3-Amino-Propan-1-ol Based Compounds

Synthesis Analysis

The synthesis of compounds based on 3-amino-propan-1-ol has been explored in the context of creating poly(ether imine) dendrimers. A novel trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, was utilized in a divergent synthesis approach to produce dendrimers up to the third generation. This method allowed for the introduction of various functional groups such as alcohol, amine, nitrile, ester, or carboxylic acid at the dendrimers' peripheries. The synthesis process is significant as it provides a general strategy for constructing dendrimers with potential applications in biological studies due to their non-toxic nature .

Molecular Structure Analysis

The molecular structure of 3-amino-propan-1-ol serves as a nitrogen core for the poly(ether imine) dendrimers. The presence of functional groups at the periphery of these dendrimers can be varied, which is crucial for their interaction with biological systems. The structure of these dendrimers is designed to be biocompatible and non-toxic, making them suitable for further biological evaluations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the dendrimers are tailored to ensure that the final products have the desired functional groups. The reactivity of the 3-amino-propan-1-ol core with the trifunctional monomer is a key step in the construction of the dendrimers. The ability to attach different functional groups allows for the synthesis of dendrimers with specific properties and potential applications in drug delivery and other biomedical fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized dendrimers are influenced by the functional groups present at their peripheries. The water-soluble carboxylic acid-terminated dendrimers were found to be non-toxic in cytotoxicity studies, which is an important property for biological applications. The dendrimers' solubility, stability, and biocompatibility are essential characteristics that determine their suitability for use in biological systems .

Synthesis and Adrenolytic Activity of 1-(1H-Indol-4-yloxy)-3-{[2-(2-Methoxyphenoxy)ethyl]amino}propan-2-ol Compounds

Synthesis Analysis

The synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described. These compounds were synthesized and tested for various pharmacological activities. The synthesis process is crucial for producing enantiomerically pure compounds, which can have different biological activities and interactions with adrenoceptors .

Molecular Structure Analysis

The molecular structure of these compounds includes an indole moiety, which is known for its presence in many pharmacologically active molecules. The structure-activity relationship is particularly important in understanding the interaction of these compounds with different adrenoceptors, which is reflected in their varying affinities for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to produce enantiomerically pure substances, which is important for their biological activity. The stereochemistry of the compounds plays a significant role in their pharmacological profile, including their adrenolytic activity, which is responsible for their antiarrhythmic and hypotensive effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are important for their biological activity. The compounds significantly decrease systolic and diastolic blood pressure and possess antiarrhythmic activity. Their affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors suggests that their pharmacological effects are related to their adrenolytic properties rather than spasmolytic effects .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research has shown the effectiveness of compounds like 3-(4-Aminophenoxy)propan-1-ol in beta-adrenoceptor blocking agents. These compounds have been synthesized and tested for their affinity to beta-1 and beta-2 adrenoceptors, demonstrating substantial cardioselectivity. This is particularly notable in compounds with a 3,4-dimethoxyphenethyl group, which shows a higher affinity for beta-1 adrenoceptors in rat ventricular muscle, compared to those with a 4-hydroxyphenethyl group (Rzeszotarski et al., 1979).

Use in Fluorescent Biomarkers

3-(4-Aminophenoxy)propan-1-ol derivatives have been used in the development of fluorescent biomarkers. These biomarkers, synthesized from industrial waste like cardanol and glycerol, show potential in biodiesel quality control due to their low acute toxicity to various biological models, suggesting safe environmental exposure (Pelizaro et al., 2019).

Antimicrobial and Antiradical Activity

The derivatives of 3-(4-Aminophenoxy)propan-1-ol have been studied for their antimicrobial and antiradical activities. These compounds exhibit varying degrees of these activities, contributing to their potential use in medicinal applications (Čižmáriková et al., 2020).

Corrosion Inhibition in Carbon Steel

Certain tertiary amines derived from 3-(4-Aminophenoxy)propan-1-ol have been synthesized and tested as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors and offering industrial applications in corrosion prevention (Gao et al., 2007).

Development of Poly(ether imine) Dendrimers

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and shown to be non-toxic, making them useful for biological studies. These dendrimers offer a platform for various functional groups, expanding their potential applications in biomedical fields (Krishna et al., 2005).

Mechanism of Action

The mechanism of action of 3-(4-Aminophenoxy)propan-1-ol is not specified in the sources retrieved. It is primarily used for research and development purposes .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be handled with protective gloves/eye protection/face protection .

properties

IUPAC Name

3-(4-aminophenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRTNAZWWQJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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